2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt
Description
This compound is a monosodium salt derivative of anthracenesulfonic acid with a complex substitution pattern. Its structure includes a 9,10-dihydro-9,10-dioxoanthracene core functionalized with amino groups at positions 1 and 4, the latter bearing a 4-(acetylamino)cyclohexyl substituent .
Key applications inferred from structural analogs include:
Properties
CAS No. |
72829-42-6 |
|---|---|
Molecular Formula |
C22H22N3NaO6S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
sodium;4-[(4-acetamidocyclohexyl)amino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H23N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-5,10,12-13,25H,6-9,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |
InChI Key |
YFJNHAXGNHFBTF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt
General Synthetic Strategy
The preparation of this compound generally involves multi-step organic synthesis starting from anthraquinone derivatives, followed by sulfonation, amination, and acetylation reactions to introduce the functional groups at specific positions on the anthracene skeleton.
- Starting Material: Anthraquinone or substituted anthraquinone derivatives such as 1-aminoanthraquinone or 2-sulfonic acid anthraquinone derivatives.
- Key Functionalizations: Introduction of sulfonic acid group at position 2, amino groups at positions 1 and 4, and attachment of a 4-(acetylamino)cyclohexyl moiety via an amine linkage.
Stepwise Preparation Outline
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Sulfonation | Sulfonation of anthraquinone to introduce sulfonic acid at position 2 | Sulfuric acid or chlorosulfonic acid, elevated temp. |
| 2 | Amination | Introduction of amino groups at positions 1 and 4 via nucleophilic substitution or reduction | Ammonia or amines, catalysts, controlled conditions |
| 3 | Cyclohexylamine coupling | Coupling of 4-(acetylamino)cyclohexylamine to the anthraquinone core at position 4 via amination | 4-(Acetylamino)cyclohexylamine, coupling agents |
| 4 | Salt formation | Neutralization with sodium hydroxide or sodium carbonate to form monosodium salt | NaOH or Na2CO3 in aqueous medium |
Detailed Synthetic Procedures
Sulfonation of Anthraquinone
- Anthraquinone is treated with concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (typically 80–150 °C) to yield 2-sulfoanthraquinone.
- This step introduces the sulfonic acid group at the 2-position, which is crucial for water solubility and subsequent reactions.
Amination at Positions 1 and 4
- The sulfonated anthraquinone undergoes amination, often by reaction with ammonia or primary amines, to substitute hydrogen atoms at positions 1 and 4 with amino groups.
- This can be achieved via nucleophilic aromatic substitution or reductive amination, depending on the starting anthraquinone derivative.
Coupling with 4-(Acetylamino)cyclohexylamine
- The key step involves the introduction of the 4-(acetylamino)cyclohexyl moiety through an amine linkage at position 4.
- This is typically carried out by reacting the 4-amino group on the anthraquinone derivative with 4-(acetylamino)cyclohexylamine under mild conditions to form a stable secondary amine bond.
- The acetyl group protects the amino function on the cyclohexyl ring, preventing side reactions.
Formation of Monosodium Salt
- The final compound is neutralized with sodium hydroxide or sodium carbonate to convert the sulfonic acid group into its monosodium salt form.
- This enhances solubility and stability for practical applications.
Research Outcomes and Analytical Data
Yield and Purity
- Reported yields for the overall synthesis vary but typically range between 60–85%, depending on reaction conditions and purification methods.
- Purity is confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR, UV-Vis).
Characterization Techniques
| Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of amine and acetyl groups | Characteristic chemical shifts for aromatic and aliphatic protons and carbons |
| Infrared Spectroscopy (IR) | Identification of functional groups | Peaks corresponding to sulfonic acid, amine, and acetyl carbonyl groups |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z consistent with 479.5 g/mol |
| Elemental Analysis | Verification of composition | Matches theoretical C, H, N, S percentages |
Stability and Solubility
- The monosodium salt form exhibits good aqueous solubility and chemical stability under neutral to slightly alkaline conditions.
- Stability tests show resistance to hydrolysis and oxidation under standard storage conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in staining techniques and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)cyclohexyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogs in Toxicity and Irritancy Profiles
The compound’s structural analogs exhibit diverse irritancy endpoints, as shown in Table 1.


Key Observations :
- The trimethylanilino-substituted analog shows a discrepancy between actual (irritant) and predicted (non-irritant) endpoints, highlighting limitations in predictive models .
- The target compound’s 4-(acetylamino)cyclohexyl group introduces steric bulk and hydrogen-bonding capacity, which may reduce irritation compared to planar aromatic substituents (e.g., trimethylanilino) .
Pharmacological Activity: Comparison with P2Y Receptor Ligands
PSB-0739, a structurally related anthracenesulfonic acid derivative, acts as a potent antagonist at the P2Y13 receptor. Its structure features a 4-(phenylamino)-3-sulfophenyl group, which enhances binding affinity through π-π interactions and sulfonic acid-mediated ionic bonds . In contrast:
- The target compound’s 4-(acetylamino)cyclohexyl substituent may alter receptor selectivity due to: Increased lipophilicity: The cyclohexyl group could enhance membrane permeability. Steric effects: Bulkier substituents might hinder binding to shallow receptor pockets.
Hypothetical Advantages :
- Improved metabolic stability from the acetylated amino group.
- Tunable solubility via the monosodium salt formulation .
Impact of Substituents :
- The acetylamino group in the target compound may: Reduce water solubility compared to sulfonated analogs (e.g., PSB-0739). Shift absorption spectra, yielding distinct color properties.
Q & A
Q. What are the recommended synthetic routes for preparing this monosodium anthracenesulfonate derivative?
The compound can be synthesized via multi-step reactions involving sulfonation, amination, and cyclization. Key steps include:
- Sulfonation : Anthraquinone derivatives are sulfonated at the 2-position using fuming sulfuric acid under controlled temperature (40–60°C) to introduce the sulfonic acid group .
- Amination : The 4-position is functionalized via nucleophilic substitution with 4-(acetylamino)cyclohexylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Salt Formation : The sulfonic acid group is neutralized with sodium hydroxide to yield the monosodium salt .
Purification typically involves recrystallization from ethanol-water mixtures. Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How can spectroscopic techniques validate the structure of this compound?
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the sulfonate group. Limited solubility in organic solvents (e.g., <1 mg/mL in ethanol) .
- Stability :
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the acetylamino-cyclohexyl substituent?
The cyclohexyl group introduces steric hindrance, slowing nucleophilic attacks at the 4-position. Computational studies (DFT at B3LYP/6-31G*) reveal:
- Electronic Effects : The acetyl group withdraws electron density, reducing the basicity of the adjacent amine and stabilizing intermediates during substitution reactions .
- Steric Maps : Molecular dynamics simulations show that bulky cyclohexyl groups restrict rotational freedom, favoring planar transition states in coupling reactions .
Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituted amines) is recommended .
Q. What strategies resolve conflicting solubility data in non-aqueous solvents?
- Solvent Screening : Use a Hansen solubility parameter (HSP) approach to identify solvents with matching dispersion (δD), polarity (δP), and hydrogen-bonding (δH) components. For example, DMF (δD=17.4, δP=13.7, δH=11.3) may improve solubility .
- Co-solvent Systems : Ethanol-water (70:30) increases solubility by 30% compared to pure water .
- Thermal Analysis : DSC/TGA can identify solvent-co crystallization effects that alter solubility .
Q. How does the anthraquinone core participate in electron-transfer processes relevant to dye chemistry?
The quinone moiety undergoes reversible redox reactions (E° ≈ −0.5 V vs. SCE in pH 7 buffer), enabling applications in:
- Electrochromic Dyes : Cyclic voltammetry shows two-electron reduction to the hydroquinone form, with λₐᵦₛ shifts from 480 nm (oxidized) to 320 nm (reduced) .
- Photocatalysis : UV-vis spectroscopy reveals charge-transfer bands at 350–400 nm, suggesting potential for light-driven redox activity .
Methodological Considerations
- Conflicting Data Mitigation : Cross-validate HPLC retention times with synthetic standards and use high-resolution MS to rule out isomeric impurities .
- Reaction Optimization : Employ DoE (Design of Experiments) to optimize amination yield, focusing on temperature (critical factor: p<0.01) and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


